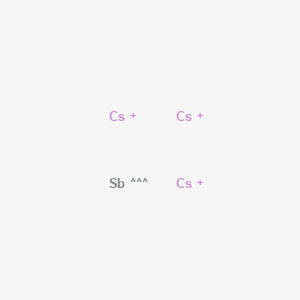
Neodymium antimonide
Overview
Description
Neodymium antimonide is an intermetallic compound composed of neodymium and antimony. It is known for its unique magnetic and electronic properties, making it a subject of interest in various scientific and industrial applications. The compound crystallizes in a tetragonal structure and exhibits antiferromagnetic behavior at low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium antimonide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of neodymium and antimony at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation:
Nd+Sb→NdSb
Industrial Production Methods: Industrial production of this compound often involves high-temperature solid-state reactions. The elements are mixed in stoichiometric ratios and heated in a vacuum furnace. The reaction conditions, such as temperature and time, are carefully controlled to ensure the formation of pure this compound .
Chemical Reactions Analysis
Types of Reactions: Neodymium antimonide undergoes various chemical reactions, including oxidation and reduction. It is relatively stable but can react with oxygen at elevated temperatures to form neodymium oxide and antimony oxide:
NdSb+O2→Nd2O3+Sb2O3
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen and halogens. These reactions typically occur at high temperatures and may require catalysts to proceed efficiently.
Major Products Formed: The major products formed from the oxidation of this compound are neodymium oxide and antimony oxide. These oxides have their own unique properties and applications in various fields .
Scientific Research Applications
Neodymium antimonide has several scientific research applications due to its unique properties:
Magnetic Materials: Its antiferromagnetic properties make it useful in studying magnetic phenomena and developing magnetic materials.
Electronic Devices: The compound’s electronic properties are exploited in the development of semiconductors and other electronic devices.
Optoelectronics: this compound is used in optoelectronic devices, including infrared detectors and lasers.
Mechanism of Action
The mechanism by which neodymium antimonide exerts its effects is primarily related to its magnetic and electronic properties. The compound’s antiferromagnetic behavior is due to the alignment of magnetic moments in opposite directions, resulting in a net zero magnetic moment. This property is influenced by the crystal field and exchange interactions between neodymium ions .
Comparison with Similar Compounds
Neodymium germanium antimonide: Exhibits similar magnetic properties but with different structural characteristics.
Dineodymium antimonide: Another compound with comparable magnetic and electronic properties.
Uniqueness: this compound is unique due to its specific crystal structure and the resulting magnetic properties. Its ability to undergo various chemical reactions and its applications in multiple fields further distinguish it from similar compounds .
Properties
IUPAC Name |
antimony;neodymium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd.Sb/q+3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLQQXGWUZVSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Nd+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NdSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-23-3 | |
| Record name | Antimony, compd. with neodymium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with neodymium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with neodymium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)











